[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride
Description
Historical Context of Tropane (B1204802) Alkaloid Research and Discovery
Tropane alkaloids are a class of naturally occurring compounds that have been recognized for centuries, primarily sourced from plants of the Solanaceae family, such as Atropa belladonna, and the Erythroxylaceae family. nih.govnumberanalytics.com These compounds have a long history of use in traditional medicine. numberanalytics.com The scientific investigation into tropane alkaloids began in the 19th century. Atropine (B194438) was first isolated in 1832 by H. F. G. Mein, although his findings were not published. nih.govnih.gov A year later, Geiger and Hesse published their successful isolation of atropine. nih.govnih.gov Another significant tropane alkaloid, cocaine, was isolated from the leaves of Erythroxylum coca in 1855 by Gaedcke. nih.gov The structural elucidation of these compounds followed, with Kraut and Lossen revealing the cleavage products of atropine—tropic acid and tropine (B42219)—in 1864. nih.gov The scattered distribution of tropane alkaloids among flowering plants suggests that different plant families may have independently evolved the ability to produce them. technologynetworks.com This historical foundation of isolating and understanding primary tropane alkaloids like atropine set the stage for later investigations into their metabolites and analogues, including noratropine (B1679849).
Noratropine as a Fundamental Atropine Metabolite in Biological Systems
Noratropine, also known as N-demethylatropine, is a principal metabolite of atropine. cymitquimica.comnih.gov When atropine is administered, a significant portion is metabolized in the body before excretion. wikipedia.org Studies in humans have shown that approximately 50% of an administered dose of atropine is excreted unchanged. nih.gov The remaining portion is broken down into several metabolites. Noratropine is one of the major metabolites, accounting for as much as 24% of the initial atropine dose found in urine. wikipedia.orgnih.gov Other significant metabolites include atropine-N-oxide (about 15%), tropine (2%), and tropic acid (3%). wikipedia.orgnih.gov The identification of noratropine as a key product of atropine metabolism highlights the importance of N-demethylation as a metabolic pathway for tropane alkaloids. nih.govdrugbank.com This metabolic process is primarily hepatic and can be inhibited by substances like organophosphates. nih.govdrugbank.com The presence of noratropine has been confirmed in the urine of rats as well. cymitquimica.com
Evolution of Research Perspectives on N-Demethylated Tropane Analogues
The scientific view of N-demethylated tropane analogues has evolved considerably over time. Initially, these compounds were often regarded simply as byproducts of the metabolism of primary alkaloids like atropine and cocaine. pnas.org However, further research revealed that these N-demethylated forms, such as noratropine and other N-nor compounds, can possess their own distinct biological activities. researchgate.net For instance, certain N-nortropane derivatives have demonstrated notable pharmacological properties. researchgate.net
This realization has led to a shift in research focus. Scientists now investigate these N-demethylated analogues not just as metabolites but as potentially valuable compounds in their own right. researchgate.net The process of N-demethylation is now seen as a useful chemical transformation in organic synthesis, particularly in alkaloid chemistry, allowing for the creation of new derivatives. researchgate.netmdpi.com This approach has been used to develop novel compounds with altered activity at monoamine transporters, which could be relevant for creating medications for substance abuse disorders. acs.org The study of N-demethylated analogues like noratropine provides insight into structure-activity relationships and can serve as a basis for designing new therapeutic agents with improved properties. numberanalytics.comnih.gov
Significance of Noratropine in Current Cholinergic System Investigations
Noratropine hydrochloride plays a significant role in modern investigations of the cholinergic system, which uses the neurotransmitter acetylcholine (B1216132). oup.com As a metabolite of atropine, noratropine is a muscarinic acetylcholine receptor antagonist, meaning it blocks the action of acetylcholine at these receptors. drugbank.commedkoo.com Although it is generally less potent than atropine, it retains peripheral anticholinergic effects. medkoo.com
In research, noratropine is used as a tool to explore the function and regulation of the autonomic nervous system. medkoo.combiologists.com Its unique bicyclic structure makes it a valuable intermediate in the synthesis of other compounds targeting neurological conditions. chemimpex.com Scientists use noratropine as a reference compound in receptor-binding assays and to study neurotransmitter systems, which can provide insights into potential treatments for conditions like depression and anxiety. medkoo.comchemimpex.com Furthermore, the study of how compounds like noratropine interact with cholinergic receptors helps to clarify the complex signaling pathways involved in both normal physiological function and disease states. nih.govunifr.ch It is also utilized in the development and validation of analytical methods, such as UHPLC, for the detection of atropine and its impurities. scirp.orgscirp.org
Data Tables
Table 1: Chemical Properties of Noratropine and Noratropine Hydrochloride
| Property | Noratropine (Free Base) | Noratropine Hydrochloride |
| CAS Number | 16839-98-8 nih.govlgcstandards.com | 537-29-1 lgcstandards.com |
| Molecular Formula | C₁₆H₂₁NO₃ nih.gov | C₁₆H₂₁NO₃·HCl cymitquimica.comlgcstandards.com |
| Molecular Weight | 275.34 g/mol nih.gov | 311.80 g/mol cymitquimica.comlgcstandards.com |
| Synonyms | N-Demethylatropine, Norhyoscyamine (B1207562) cymitquimica.comnih.gov | Noratropine HCl lgcstandards.com |
Table 2: Major Metabolites of Atropine in Humans
| Metabolite | Percentage of Administered Dose in Urine |
| Unchanged Atropine | ~50% nih.gov |
| Noratropine | 24% wikipedia.orgnih.gov |
| Atropine-N-oxide | 15% wikipedia.orgnih.gov |
| Tropic acid | 3% wikipedia.orgnih.gov |
| Tropine | 2% wikipedia.orgnih.gov |
Properties
CAS No. |
75559-01-2 |
|---|---|
Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12;/h1-5,12-15,17-18H,6-10H2;1H/t12-,13+,14?,15?; |
InChI Key |
JBSGQNAULGFCJE-MOTQWOLNSA-N |
Synonyms |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Studies of Noratropine Hydrochloride
Methodologies for Noratropine (B1679849) Hydrochloride Synthesis
The preparation of noratropine is most commonly achieved through the N-demethylation of the more abundant natural product, atropine (B194438). However, classical synthesis approaches starting from simpler precursors are also documented.
Oxidative N-Demethylation Approaches from Atropine
Chemical oxidative N-demethylation represents a primary strategy for converting atropine to noratropine. Various reagents and catalytic systems have been explored to achieve this transformation efficiently and selectively.
One prominent method involves the use of a tetra-amido macrocyclic ligand (TAML) iron(III) catalyst (FeIII-TAML) in conjunction with hydrogen peroxide (H₂O₂) nih.govgoogle.com. This system facilitates the one-pot conversion of atropine to noratropine in good yields. The reaction proceeds via a biomimetic oxidation pathway, which is thought to involve the formation of an N-hydroxymethylnoratropine intermediate that subsequently decomposes to yield noratropine nih.govbiosynth.com.
Table 1: Effect of Reaction Conditions on FeIII-TAML Catalyzed Oxidative N-Demethylation of Atropine
| Parameter | Variation | Observed Effect on Product Distribution | Reference |
|---|---|---|---|
| Co-solvent | Different alcohols | Affects selectivity between N-demethylation and N-methyl oxidation. | nih.gov |
| Oxidant | Aqueous H₂O₂ vs. Hydroperoxides | Hydroperoxides shift selectivity towards N-formyl-noratropine. | nih.govbiosynth.com |
| H₂O₂ Addition Rate | Varied rates | Influences selectivity for N-demethylation. | nih.govbiosynth.com |
| Water Concentration | Varied concentrations| Affects selectivity for N-demethylation. | nih.govbiosynth.com |
Electrochemical N-Demethylation Techniques
As a "green" alternative to chemical oxidants, electrochemical methods have been developed for the N-demethylation of tropane (B1204802) alkaloids, including atropine google.comnih.govwikipedia.org. This approach avoids the use of hazardous reagents like hydrogen peroxide and toxic solvents, positioning it as an environmentally benign synthetic route nih.govwikipedia.org.
The synthesis is typically performed in a simple electrochemical batch cell, often utilizing a porous glassy carbon electrode wikipedia.org. The reaction proceeds efficiently at room temperature in a single step, commonly in a mixed solvent system such as ethanol (B145695)/water or methanol (B129727)/water google.comwikipedia.org. Mechanistic studies suggest that the electrochemical N-demethylation occurs through the formation of an iminium intermediate, which is then trapped by water acting as a nucleophile to yield noratropine and formaldehyde (B43269) google.comnih.govwikipedia.org.
The versatility of this method has been demonstrated through the investigation of various parameters. Different supporting electrolytes can be used, with the reaction proceeding in good yield under various conditions google.com. This technique has been successfully scaled up to the gram level, producing noratropine in high yield and purity that is suitable for subsequent synthetic steps without requiring chromatographic purification google.comnih.gov.
Table 2: Influence of Supporting Electrolyte on Electrochemical N-Demethylation of Atropine
| Supporting Electrolyte | Solvent | Outcome | Reference |
|---|---|---|---|
| Various (e.g., LiBr) | Methanol | Good yield achieved with all tested electrolytes. | google.com |
Classical Total Synthesis Routes and Considerations
While demethylation of atropine is the most direct route, the principles of total synthesis allow for the construction of noratropine from fundamental building blocks. This approach is conceptually based on the esterification of the nortropane ring system with tropic acid.
The classical synthesis of the tropane core itself was famously achieved by Richard Willstätter in 1901 through a lengthy process targeting tropinone (B130398), a key intermediate bris.ac.uk. A more efficient synthesis of tropinone was later developed by Robert Robinson. Tropinone can be reduced to tropine (B42219) (the N-methylated alcohol), which can then be demethylated to yield nortropine (B26686) (also known as (3-endo)-8-Azabicyclo[3.2.1]octan-3-ol) biosynth.combris.ac.uk.
The second key component, tropic acid (3-hydroxy-2-phenylpropanoic acid), can be synthesized through various methods, including the Ivanov reaction between phenylacetic acid and formaldehyde wikipedia.org.
The final step in a total synthesis approach is the esterification of nortropine with tropic acid or a reactive derivative thereof. Challenges in this step can include achieving high yields and preventing side reactions. Green and efficient esterification methods, such as using a Dowex H⁺/NaI system, have been developed for sterically hindered molecules like tropic acid, which can be adapted for its reaction with nortropine nih.gov.
Design and Synthesis of Noratropine Analogues and Derivatives for Research
The secondary amine and the ester functionality of noratropine provide convenient handles for chemical modification, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Modifications at the Tropane Nitrogen (e.g., N-Alkylation)
The secondary amine of the nortropane ring is a prime site for derivatization, most commonly through N-alkylation. The introduction of various alkyl or functionalized alkyl groups can significantly alter the pharmacological properties of the parent molecule.
A prominent example of the application of N-alkylation is in the semi-synthesis of ipratropium (B1672105) bromide, a bronchodilator. This process involves the N-alkylation of noratropine with isopropyl bromide to form N-isopropyl-noratropine, which is subsequently quaternized with methyl bromide nih.gov.
The synthesis of various N-alkyl-nortropine esters has been reported in the literature, often for the purpose of creating new pharmacologically active compounds google.comnih.gov. These reactions typically involve standard alkylation procedures where noratropine is treated with an appropriate alkyl halide or other alkylating agent. The nucleophilicity of the secondary amine in nortropine makes it reactive towards such electrophiles .
Ester Moiety Alterations and Their Synthetic Implications
Modification of the tropic acid portion of noratropine allows for another avenue of diversification. By replacing tropic acid with other carboxylic acids, researchers can probe the importance of the ester group for biological activity.
Studies have reported the successful synthesis of a variety of nortropine esters nih.govsigmaaldrich.com. For example, (hetero)aromatic mono- and diesters of nortropine have been prepared to investigate their allosteric modulation of glycine (B1666218) receptors nih.govsigmaaldrich.com. The synthesis of these analogues involves the esterification of nortropine with the desired (hetero)aromatic carboxylic acids or their activated forms (e.g., acid chlorides).
Furthermore, patents describe the synthesis of esters of N-alkyl-nortropines with acids other than tropic acid, such as 2-phenyl-2-cyclohexen-1-carboxylic acid, to develop compounds with specific activities like anti-bronchospastic action google.com. The synthetic implication of these alterations lies in selecting appropriate esterification conditions that are compatible with the functionalities present in both the nortropine core and the new carboxylic acid. For enantiomerically pure acids, the synthesis may involve conversion to the acid chloride followed by reaction with the nortropane alcohol, as demonstrated in the preparation of optically active tropic acid esters of N-isopropylnortropine google.com.
Stereochemical Modifications and Their Synthetic Accessibility
The stereochemistry of noratropine is fundamentally linked to its bicyclic tropane core, specifically the 8-azabicyclo[3.2.1]octane ring system. rsc.org The synthetic accessibility of its various stereoisomers is largely determined by the stereoselective reduction of the precursor, tropinone. This reduction step is critical as it establishes the orientation of the hydroxyl group at the C-3 position, which is essential for the subsequent esterification to form the final molecule.
Two key enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), govern this stereochemical outcome in biological systems. nih.gov Both belong to the short-chain dehydrogenase/reductase (SDR) family but exhibit distinct stereospecificity. nih.gov
Tropinone Reductase I (TR-I, EC 1.1.1.206) specifically catalyzes the reduction of the 3-keto group of tropinone to the 3α-hydroxyl group, yielding tropine. biocyclopedia.com Tropine is the direct precursor for the synthesis of hyoscyamine (B1674123) and scopolamine, from which noratropine can be derived. nih.gov
Tropinone Reductase II (TR-II, EC 1.1.1.236) reduces the same keto group to the 3β-hydroxy moiety, forming pseudotropine. biocyclopedia.com This isomer serves as a precursor to calystegines and is not on the direct pathway to noratropine. nih.govbiocyclopedia.com
The synthetic accessibility of a specific noratropine stereoisomer is therefore highly dependent on the choice of catalyst for this reduction. Chemical synthesis can mimic this specificity through the selection of appropriate reducing agents and reaction conditions, while biocatalytic approaches can leverage the inherent stereoselectivity of enzymes like TR-I to ensure the formation of the desired 3α-tropanol configuration. frontiersin.org Modern catalytic methods, including asymmetric catalysis, further enhance the ability to access specific isomers in high purity. drughunter.com
| Enzyme | EC Number | Precursor | Product | Resulting Stereochemistry | Relevance to Noratropine Synthesis |
|---|---|---|---|---|---|
| Tropinone Reductase I (TR-I) | 1.1.1.206 | Tropinone | Tropine | 3α-tropanol | Essential for producing the correct stereoisomer precursor. nih.govbiocyclopedia.com |
| Tropinone Reductase II (TR-II) | 1.1.1.236 | Tropinone | Pseudotropine | 3β-tropanol | Leads to alternative tropane alkaloids, not noratropine. nih.govbiocyclopedia.com |
Chemoenzymatic and Biocatalytic Pathways for Noratropine Production
Noratropine is the N-demethylated derivative of atropine. bohrium.com Consequently, its production pathways often involve the synthesis of atropine as a key intermediate, followed by a demethylation step. Chemoenzymatic and biocatalytic strategies focus on leveraging biological systems for the synthesis of the complex tropane core and employing specific chemical or enzymatic catalysts for the final conversion.
The atropine precursor is biosynthesized in plants of the Solanaceae family through a complex pathway starting from amino acids. researchgate.netnih.gov Key enzymes in this pathway include putrescine N-methyltransferase (PMT) and tropinone reductase I (TR-I). biocyclopedia.comnih.gov Biotechnological approaches have utilized hairy root cultures and engineered yeast to produce these precursors. rsc.orgfrontiersin.org
The crucial step for producing noratropine is the N-demethylation of atropine. Recent research has focused on developing efficient and environmentally friendly methods to achieve this conversion.
Electrochemical N-demethylation: This method offers a green and efficient one-step process for converting atropine to noratropine. bohrium.com The reaction typically uses a glassy carbon electrode in a water-ethanol or water-methanol co-solvent system. bohrium.com The proposed mechanism involves the formation of an iminium intermediate, which then reacts with water to yield the nortropane derivative. bohrium.com This approach can achieve good to high yields and high purity at a gram scale without the need for chromatographic purification. bohrium.com
Catalytic Oxidative N-dealkylation: Another advanced method employs a nanoporous gold (NPG) catalyst. scispace.com This process uses air or tert-Butyl hydroperoxide (TBHP) as an oxidant in an aqueous solution. scispace.com The N-demethylation of atropine using this catalytic system has been demonstrated, providing a synthetic route to noratropine, which is a key intermediate for other pharmaceuticals. scispace.com
| Method | Catalyst / Electrode | Key Reagents / Conditions | Reported Yield | Key Features |
|---|---|---|---|---|
| Electrochemical N-demethylation | Glassy Carbon Electrode | Water-alcohol co-solvent, controlled current | Good to high | Green, one-step process, avoids hazardous reagents, high purity achievable without chromatography. bohrium.com |
| Catalytic Oxidative N-dealkylation | Nanoporous Gold (NPG) | Aqueous solution, 80°C, Air or TBHP as oxidant | 57% (isolated) with TBHP | Heterogeneous catalysis, single-step synthesis in aqueous conditions. scispace.com |
Advanced Purification and Structural Characterization Techniques in Synthetic Research
The synthesis of Noratropine Hydrochloride requires robust purification and characterization methods to ensure high purity and confirm its complex chemical structure.
Advanced Purification Techniques:
Beyond standard column chromatography, advanced techniques are employed to purify noratropine, especially when dealing with structurally similar impurities.
Liquid-Liquid Extraction (LLE): Multi-step LLE is a highly effective method for purifying noratropine, particularly after electrochemical synthesis. bohrium.com This technique exploits the pH-dependent solubility of the amine. The crude product can be dissolved in an acidic aqueous solution and washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the deprotonated noratropine is extracted into an organic solvent, leaving behind more polar impurities. scispace.com
In-Line Purification for Continuous Flow: In continuous-flow synthesis setups, in-line purification methods are integrated to streamline the process. nih.gov These can include packed columns with scavenger resins to remove excess reagents or byproducts. nih.gov Organic Solvent Nanofiltration (OSN) is another emerging technique that separates molecules based on size, allowing for the removal of impurities or the recycling of catalysts in a continuous stream. nih.gov
| Technique | Principle | Application in Noratropine Synthesis | Advantages |
|---|---|---|---|
| Multi-step Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids based on pH | Effective for post-synthesis cleanup, especially after electrochemical methods. bohrium.comscispace.com | Scalable, cost-effective, avoids chromatography. |
| In-Line Scavenger Resins | Immobilized reagents bind to and remove specific impurities from a flowing stream | Can be used in continuous-flow systems to remove unreacted starting materials or byproducts. nih.gov | Enables multi-step synthesis without intermediate workups, improves process efficiency. |
| Organic Solvent Nanofiltration (OSN) | Membrane-based separation by molecular size | Potential use in continuous processes for catalyst recycling or removal of high molecular weight impurities. nih.gov | Energy-efficient, operates at ambient temperature, can be integrated into continuous flow. |
Structural Characterization Techniques:
A combination of spectroscopic methods is essential for the unambiguous structural elucidation and purity confirmation of Noratropine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structure determination. mpg.de 1H NMR confirms the presence and connectivity of protons, while 13C NMR identifies the carbon framework. bohrium.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed connectivity within the molecule, resolving ambiguities in the complex bicyclic structure. core.ac.uk
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and elemental formula of noratropine. bohrium.com LC-MS is also a critical tool for monitoring reaction progress and assessing the purity of the final compound. bohrium.com
Solid-State 35Cl NMR Spectroscopy: For the hydrochloride salt form, solid-state 35Cl NMR is a specialized and powerful technique. nih.gov It is highly sensitive to the local chemical environment of the chloride ion. This method can serve as a rapid fingerprint for identifying and distinguishing between different polymorphic forms of the salt, which is critical in pharmaceutical development. nih.gov
| Technique | Information Obtained | Relevance to Noratropine Hydrochloride |
|---|---|---|
| 1D & 2D NMR (1H, 13C, COSY, HMBC) | Complete chemical structure, atom connectivity, and stereochemical relationships. mpg.decore.ac.uk | Unambiguous confirmation of the molecular structure and constitution. |
| LC-MS / HRMS | Molecular weight, elemental formula, purity assessment. bohrium.com | Confirms identity and purity, essential for reaction monitoring. |
| Solid-State 35Cl NMR | Information on the chlorine chemical environment, polymorph identification. nih.gov | Characterizes the hydrochloride salt form and can distinguish between different solid-state structures. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. medchemexpress.com | Provides quantitative data on the purity of the final compound (e.g., 99.65%). medchemexpress.com |
Pharmacological Characterization and Receptor Interaction Studies
Muscarinic Acetylcholine (B1216132) Receptor Binding Affinity and Selectivity Investigations
The affinity and selectivity of Noratropine (B1679849) Hydrochloride for muscarinic acetylcholine receptors (mAChRs) are crucial determinants of its pharmacological profile. These properties are typically elucidated through a series of in vitro binding assays.
Quantitative Radioligand Binding Assays in Preclinical Models
Competitive Binding Studies Across Muscarinic Receptor Subtypes (M1-M5)
To understand the selectivity of a compound, competitive binding studies are performed across the five subtypes of muscarinic receptors (M1-M5). These studies reveal the inhibition constant (Ki) of the compound for each receptor subtype, providing a quantitative measure of its selectivity. Despite the knowledge that noratropine is a non-selective muscarinic antagonist, specific Ki values for Noratropine Hydrochloride at each of the M1-M5 receptor subtypes are not documented in widely accessible scientific literature. This lack of specific data prevents a detailed quantitative comparison of its affinity for the different receptor subtypes.
Interactive Data Table: Muscarinic Receptor Subtype Binding Affinity of Noratropine Hydrochloride
| Receptor Subtype | Ki (Inhibition Constant) |
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Kinetic Aspects of Receptor-Ligand Association and Dissociation
The kinetic parameters of a drug-receptor interaction, namely the association rate constant (kon) and the dissociation rate constant (koff), provide insight into the time course of its action. A slow dissociation rate, for instance, can lead to a prolonged duration of action. There are currently no published studies detailing the association and dissociation kinetics of Noratropine Hydrochloride at muscarinic receptors.
Functional Pharmacological Studies of Muscarinic Receptor Antagonism in vitro
Functional assays are essential to confirm that the binding of a compound to a receptor translates into a measurable biological effect, in this case, antagonism of muscarinic receptor function.
Isolated Tissue Bath Preparations for Smooth Muscle Response Research
Isolated tissue bath preparations are a classic pharmacological method used to assess the functional effects of a drug on smooth muscle contractility. In the context of Noratropine Hydrochloride, these studies would typically involve pre-contracting an isolated smooth muscle preparation (e.g., guinea pig ileum or trachea) with a muscarinic agonist like acetylcholine or carbachol, and then adding increasing concentrations of Noratropine Hydrochloride to measure its ability to relax the muscle. Scientific sources confirm that noratropine does inhibit smooth muscle contraction, which is a characteristic of its anticholinergic properties. medkoo.com However, detailed quantitative data, such as concentration-response curves and the half-maximal effective concentration (EC50) for this inhibitory effect, are not available in the reviewed literature.
Interactive Data Table: Functional Antagonism of Noratropine Hydrochloride in Smooth Muscle
| Tissue Preparation | Agonist | Parameter | Value |
| Data not available | Data not available | EC50 | Data not available |
Cellular Signal Transduction Pathway Modulation Studies (e.g., cAMP, IP3)
Muscarinic receptors are G-protein coupled receptors that, upon activation, can modulate various intracellular signaling pathways. For instance, M2 and M4 receptors are typically coupled to the inhibition of adenylyl cyclase, leading to decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). Conversely, M1, M3, and M5 receptors are often coupled to the activation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Studies investigating the effect of Noratropine Hydrochloride on these specific signal transduction pathways have not been identified in the public scientific literature. Therefore, its modulatory effects on cAMP and IP3 signaling remain uncharacterized.
Exploration of Non-Muscarinic Receptor Interactions and Off-Target Binding
Direct and detailed studies on the interaction of Noratropine with nicotinic acetylcholine receptors (nAChRs) are not extensively documented in publicly available literature. However, significant insights can be drawn from research on its parent compound, atropine (B194438). Studies on various rat nAChR subtypes expressed in Xenopus laevis oocytes have revealed that atropine exhibits complex interactions with these receptors. nih.gov
At high acetylcholine concentrations (1 mM), 1 µM of atropine was shown to inhibit inward currents across a range of nAChR subtypes, including α2β2, α2β4, α3β2, α3β4, α4β2, α4β4, and α7, with inhibition ranging from 12-56%. nih.gov This inhibition is noncompetitive and voltage-dependent, suggesting a channel-blocking mechanism. nih.gov Conversely, at low agonist concentrations, atropine demonstrated a potentiating effect on α4β2 and α4β4 receptor-mediated currents, which could be surmounted by increasing concentrations of acetylcholine, indicating a competitive interaction at the agonist binding site. nih.gov The apparent affinity of atropine for the agonist recognition sites of the α4β4 nAChR subtype was estimated to be 29.9 µM. nih.gov
Given that Noratropine shares the core tropane (B1204802) structure with atropine, it is plausible that it may also interact with nAChRs. The primary structural difference—the absence of the N-methyl group in Noratropine—could influence both its affinity and the nature of its interaction (i.e., the balance between competitive potentiation and noncompetitive blockade). Specific binding and functional assays on Noratropine are required to confirm and quantify these potential effects.
| Nicotinic Receptor Subtype | Effect of Atropine (1 µM) | Interaction Type | Reference |
|---|---|---|---|
| α4β4 | Potentiation (at low agonist conc.), Inhibition (at high agonist conc.) | Competitive & Noncompetitive | nih.gov |
| α4β2 | Potentiation (at low agonist conc.), Inhibition (at high agonist conc.) | Competitive & Noncompetitive | nih.gov |
| α2β4 | Inhibition | Noncompetitive | nih.gov |
| α7 | Inhibition | Noncompetitive | nih.gov |
| α3β2 | Inhibition | Noncompetitive | nih.gov |
| α3β4 | Inhibition | Noncompetitive | nih.gov |
To fully characterize the selectivity profile of Noratropine Hydrochloride, it would ideally be screened against a broad panel of neurotransmitter receptors and transporters. Such comprehensive screening is a standard practice in modern drug discovery to identify potential off-target liabilities that could lead to unexpected side effects or reveal novel therapeutic applications. drugdiscoverynews.comnih.gov
While specific, published broad-panel screening data for Noratropine is scarce, studies on other tropane alkaloids have revealed interactions with targets beyond the cholinergic system, such as the serotonin (B10506) transporter. nih.gov A hypothetical screening panel would assess Noratropine's binding affinity (typically reported as Kᵢ values or percent inhibition at a given concentration) against receptors from the adrenergic, dopaminergic, serotonergic, histaminergic, and opioid families, among others. The data from such a screen would provide a quantitative measure of Noratropine's selectivity for muscarinic receptors versus other potential targets. The table below provides an illustrative example of the data that would be generated from such a study.
| Receptor Target | Receptor Subtype | Binding Affinity (Kᵢ, nM) - Hypothetical | Percent Inhibition @ 1 µM - Hypothetical |
|---|---|---|---|
| Adrenergic | α₁ | >10,000 | <10% |
| Adrenergic | α₂ | >10,000 | <5% |
| Adrenergic | β₁ | >10,000 | <15% |
| Dopamine | D₂ | >10,000 | <5% |
| Serotonin | 5-HT₂ₐ | 8,500 | 22% |
| Serotonin | SERT | >10,000 | <10% |
| Histamine | H₁ | 9,200 | 18% |
| Opioid | µ | >10,000 | <5% |
Molecular Modeling and Computational Chemistry in Receptor-Ligand Systems
Computational techniques are powerful tools for understanding the structural basis of ligand-receptor interactions, predicting binding modes, and guiding the design of new molecules.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For Noratropine, docking simulations would primarily target the crystal structures of muscarinic acetylcholine receptors (e.g., M1-M5).
In a typical simulation, the Noratropine molecule would be docked into the orthosteric binding pocket of a muscarinic receptor. It is predicted that the protonated secondary amine of the tropane ring would form a crucial ionic interaction with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3). Further stabilization of the binding pose would be achieved through hydrogen bonds between the hydroxyl and ester groups of Noratropine and key amino acid residues, such as tyrosine and threonine, within the binding pocket. Hydrophobic interactions between the phenyl ring of Noratropine and aromatic residues in the receptor would also contribute significantly to the binding affinity.
| Noratropine Moiety | Predicted Interacting Residue (Muscarinic Receptor) | Type of Interaction |
|---|---|---|
| Protonated Secondary Amine | Aspartic Acid (TM3) | Ionic Bond / Salt Bridge |
| Hydroxyl Group | Tyrosine (TM6), Asparagine (TM6) | Hydrogen Bond |
| Ester Carbonyl | Tyrosine (TM7) | Hydrogen Bond |
| Phenyl Ring | Tryptophan, Tyrosine, Phenylalanine | π-π Stacking / Hydrophobic |
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the Noratropine-receptor complex over time. MD simulations provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. Studies have successfully used MD simulations to investigate the binding of other tropane alkaloids to muscarinic receptors. nih.gov
An MD simulation of a Noratropine-muscarinic receptor complex embedded in a model cell membrane would allow for the analysis of several parameters. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues would highlight flexible regions of the receptor upon ligand binding. Furthermore, the persistence of key interactions, such as hydrogen bonds and the ionic bond identified in docking, could be tracked throughout the simulation, providing a more dynamic and realistic view of the binding event.
| MD Simulation Analysis | Information Gained |
|---|---|
| Root-Mean-Square Deviation (RMSD) | Assesses the stability of the ligand's binding pose and the overall receptor structure over time. |
| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the receptor, showing how binding affects protein dynamics. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of specific hydrogen bonds, confirming the stability of key interactions. |
| Interaction Energy Calculation | Estimates the energetic contribution of key residues to the overall binding affinity. |
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific receptor target. researchgate.netresearchgate.net For muscarinic antagonists like Noratropine, pharmacophore models have been developed based on a set of known active compounds. nih.gov These models typically include features such as hydrogen bond acceptors, aromatic rings, and hydrophobic centers arranged in a specific three-dimensional geometry. researchgate.netnih.gov
The structure of Noratropine aligns well with these established pharmacophore models for muscarinic antagonists. Its ester and hydroxyl groups can act as hydrogen bond acceptors, the phenyl group serves as an aromatic/hydrophobic feature, and the tropane core provides a rigid scaffold to hold these features in the correct orientation for receptor binding.
Once a pharmacophore model is validated, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. nih.govmdpi.com This process can rapidly identify novel molecules that possess the necessary pharmacophoric features and are therefore predicted to bind to the target receptor. This approach could be applied to discover new compounds with potential muscarinic antagonist activity that are structurally distinct from Noratropine, potentially leading to ligands with improved selectivity or pharmacokinetic properties.
| Pharmacophoric Feature (Muscarinic Antagonist) | Corresponding Moiety in Noratropine Structure |
|---|---|
| Hydrogen Bond Acceptor 1 | Ester Carbonyl Oxygen |
| Hydrogen Bond Acceptor 2 | Hydroxyl Oxygen |
| Ring Aromatic / Hydrophobic | Phenyl Group |
| Positive Ionizable Feature | Secondary Amine (protonated at physiological pH) |
Metabolic Pathways and Biotransformation Research
Enzymatic N-Demethylation of Atropine (B194438) to Noratropine (B1679849)
The conversion of atropine to noratropine is a primary metabolic route, characterized by the removal of a methyl group from the nitrogen atom of the tropane (B1204802) ring. This N-demethylation is an oxidative process catalyzed by enzymes predominantly located in the liver. researchgate.netnih.gov In human studies, noratropine has been identified as a major metabolite, accounting for approximately 24% of an administered dose of atropine. nih.govwikipedia.org
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, is responsible for the Phase I metabolism of a vast number of xenobiotics, including many drugs. nih.govnih.govmdpi.com These enzymes catalyze various oxidative reactions, including N-dealkylation. nih.gov The N-demethylation of atropine to form noratropine is a classic example of a CYP-mediated reaction.
While the broader CYP family is established as the catalyst, specific isoforms like CYP2D6 and CYP3A4 are known to be major contributors to the metabolism of over half of all clinically used drugs. nih.govresearchgate.net Research into the biomimetic oxidation of atropine suggests a pathway that involves the formation of an N-hydroxymethylnoratropine intermediate, which then decomposes to yield noratropine. researchgate.netacs.org This mechanism is characteristic of reactions catalyzed by Cytochrome P450 enzymes. Although direct clinical studies definitively quantifying the specific contributions of CYP2D6 versus CYP3A4 in noratropine formation are not extensively detailed in the literature, their known roles in oxidative drug metabolism make them the principal enzymes implicated in this biotransformation.
Table 1: Key Enzymes in Atropine N-Demethylation
| Enzyme Superfamily | Primary Enzyme Family | Implicated Isoforms | Metabolic Reaction |
|---|---|---|---|
| Heme-containing monooxygenases | Cytochrome P450 (CYP) | CYP3A4, CYP2D6 | Oxidative N-demethylation |
Further Metabolic Fate of Noratropine
Once formed, noratropine can undergo further metabolic transformations, primarily through Phase I and Phase II reactions, to facilitate its excretion from the body.
Similar to its parent compound atropine, noratropine contains an ester linkage that is susceptible to enzymatic hydrolysis. libretexts.orgchemguide.co.uk This reaction involves the cleavage of the ester bond, splitting the molecule into an alcohol and a carboxylic acid. In the case of noratropine, hydrolysis yields nortropine (B26686) and tropic acid. This pathway is analogous to the hydrolysis of atropine, which produces tropine (B42219) and tropic acid. bioflux.com.rodrugbank.com The identification of these metabolites is typically achieved using analytical techniques such as chromatography and mass spectrometry. nih.govnih.govgre.ac.uk
Table 2: Products of Noratropine Hydrolysis
| Parent Compound | Metabolic Reaction | Metabolite 1 (Alcohol) | Metabolite 2 (Carboxylic Acid) |
|---|---|---|---|
| Noratropine | Ester Hydrolysis | Nortropine | Tropic Acid |
Conjugation reactions represent a key Phase II metabolic pathway where a drug or its metabolite is combined with an endogenous substance, such as glucuronic acid, to increase its water solubility and facilitate excretion. nih.govwikipedia.orguomus.edu.iq Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is one of the most common conjugation reactions. hyphadiscovery.comresearchgate.netnih.gov However, studies on the metabolism of atropine in humans have reported that no detectable conjugated metabolites were found in urine. nih.govwikipedia.org This suggests that neither atropine nor its primary metabolites, including noratropine, undergo significant conjugation with glucuronic acid or other endogenous molecules before excretion.
Beyond N-demethylation and hydrolysis, noratropine can be a substrate for further oxidative reactions. Research using catalytic systems designed to mimic biological oxidation has identified several potential oxidative by-products. researchgate.net These include N-formyl-noratropine, resulting from the oxidation of the nitrogen-methyl group precursor, and various carbon-hydroxylated tropane species. researchgate.net
Furthermore, analogous to the N-oxidation of atropine to atropine-N-oxide, noratropine could potentially undergo similar oxidation at its nitrogen atom. nih.govdrugbank.com The structural elucidation of such metabolites, particularly N-oxides, relies on advanced analytical methods like mass spectrometry and Fourier-transform infrared spectroscopy to confirm the presence and location of the new functional groups. mdpi.com
Table 3: Potential Oxidative Metabolites of Noratropine
| Parent Compound | Metabolic Reaction | Potential Metabolites |
|---|---|---|
| Noratropine | Further Oxidation | N-formyl-noratropine |
| Noratropine | Further Oxidation | Carbon-hydroxylated tropane derivatives |
| Noratropine | N-Oxidation | Noratropine-N-oxide |
Compound Index
Comparative Species Metabolism Research for Noratropine and Atropine
The study of comparative metabolism across different species is fundamental in pharmaceutical research, as it helps to understand and predict a compound's pharmacokinetic profile and potential toxicity in humans based on animal model data. Significant species-dependent variations have been observed in the biotransformation of atropine, which directly influences the formation of its metabolites, including noratropine.
One of the most distinct species differences in atropine metabolism is observed in rabbits. bioflux.com.ro Rabbits possess a specific serum enzyme called atropinesterase (a carboxylesterase), which efficiently hydrolyzes atropine into tropine and tropic acid. bioflux.com.ro This rapid hydrolysis pathway is genetically determined and is not present in humans, making rabbits a unique model for atropine metabolism. bioflux.com.ro In contrast, humans lack this specific atropinesterase, and hydrolysis of atropine occurs to a much lesser extent, likely mediated by other non-specific carboxylesterases. bioflux.com.ro
In other species where hydrolysis is not the primary route, oxidative metabolism plays a more significant role. Studies have shown that mice, for instance, metabolize atropine more rapidly than dogs. annualreviews.org The primary metabolic pathways for atropine in mice include hydrolysis, aromatic hydroxylation, and N-demethylation, the latter of which results in the formation of noratropine. annualreviews.org Dogs, being more sensitive to atropine's effects, exhibit less extensive metabolism, with a higher percentage of the drug excreted unchanged. annualreviews.org
In humans and several other species, including rats and monkeys, atropine undergoes oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net The N-demethylation of the N-methyl group on the tropane ring of atropine is a key Phase I reaction that yields noratropine. annualreviews.org Further biotransformation can occur, including the formation of other metabolites like N-formyl-noratropine. rsc.orgresearchgate.netrsc.org
While extensive research has delineated the species-specific pathways for the formation of noratropine from its parent compound, atropine, there is limited publicly available data directly comparing the subsequent metabolism of noratropine itself across different species. The focus has predominantly been on the parent drug's biotransformation, with noratropine being identified as a key metabolite.
Table 1: Comparative Overview of Major Atropine Metabolic Pathways in Different Species
| Species | Primary Metabolic Pathway(s) | Key Metabolites | Reference |
| Rabbit | Enzymatic Hydrolysis | Tropine, Tropic acid | bioflux.com.robioflux.com.ro |
| Human | Oxidative Metabolism (N-demethylation) | Noratropine, Atropine N-oxide | bioflux.com.roannualreviews.org |
| Mouse | Hydrolysis, Hydroxylation, N-demethylation | Noratropine, Hydroxylated metabolites | annualreviews.org |
| Dog | Limited Metabolism | Primarily unchanged Atropine | annualreviews.org |
In Vitro Metabolic Stability Studies in Microsomal and Cellular Systems
In vitro metabolic stability assays are crucial tools in drug discovery and development for predicting the in vivo hepatic clearance of a compound. nuvisan.com These assays typically utilize subcellular fractions, such as liver microsomes, or intact cellular systems, like hepatocytes, from various species, including humans. evotec.comlabcorp.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govwuxiapptec.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and offer a more comprehensive model of hepatic metabolism. nih.gov
The primary goal of these studies is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize the drug. nuvisan.com This is typically measured by monitoring the disappearance of the parent compound over time when incubated with the microsomal or cellular preparation in the presence of necessary cofactors like NADPH for CYP-mediated reactions. nih.gov
For atropine, in vitro studies using liver microsomes have confirmed that its metabolism leads to the formation of noratropine through N-demethylation, a classic Phase I oxidative reaction. rsc.orgresearchgate.net This biotransformation is a key step in the clearance pathway of atropine in species where oxidative metabolism predominates.
While comprehensive metabolic stability data for noratropine hydrochloride itself, such as its intrinsic clearance or metabolic half-life, are not widely available in published literature, research has explored its subsequent biotransformation. Studies involving biomimetic oxidation systems, which mimic the action of metabolic enzymes, have shown that noratropine can be further metabolized. rsc.orgresearchgate.net For example, the oxidative N-demethylation of atropine produces noratropine as the main product, but also yields by-products such as N-formyl-noratropine and other hydroxylated species. researchgate.netrsc.org This indicates that noratropine is not an end-stage metabolite and is susceptible to further metabolic reactions.
The absence of detailed stability data for noratropine suggests that research has historically focused more on its role as a metabolite of atropine rather than on its own pharmacokinetic profile as a separate chemical entity.
Table 2: Summary of Observed In Vitro Biotransformations for Atropine and Noratropine
| Parent Compound | In Vitro System / Model | Metabolic Reaction | Resulting Metabolite(s) | Reference |
| Atropine | Liver Microsomes | N-demethylation (Oxidative) | Noratropine | rsc.orgresearchgate.net |
| Atropine | FeIII-TAML Catalyst (Biomimetic) | Oxidative N-demethylation | Noratropine, N-formyl-noratropine | rsc.orgresearchgate.net |
| Noratropine | FeIII-TAML Catalyst (Biomimetic) | Further Oxidation | Other hydroxylated tropane species | rsc.orgresearchgate.net |
Analytical Methodologies for Noratropine Hydrochloride in Research Applications
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analytical study of Noratropine (B1679849) Hydrochloride, enabling its separation from related compounds and precise quantification in various samples. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Noratropine Hydrochloride, particularly in the context of quality control for pharmaceutical substances where it may be present as a related substance or impurity of atropine (B194438). abap.co.inabap.co.in The most common mode used is Reversed-Phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase. wikipedia.orgspringernature.com
Method development for Noratropine Hydrochloride typically involves a systematic approach to optimize separation from its parent compound, atropine, and other potential degradation products or related alkaloids. uspto.govresearchgate.net Key steps include the selection of an appropriate stationary phase, often a C18 (octadecylsilane) column, which provides effective hydrophobic interaction for retaining tropane (B1204802) alkaloids. abap.co.inabap.co.inchromtech.com The mobile phase composition is then optimized; this usually consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). abap.co.inuspto.gov Adjusting the pH of the buffer is critical as it controls the ionization state of the analyte, which significantly impacts retention time and peak shape. uspto.gov Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths around 210-215 nm proving effective for this class of compounds. abap.co.inuspto.gov
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. abap.co.inhumanjournals.com This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. abap.co.in For instance, a validated stability-indicating RP-HPLC method for atropine and its impurities would prove the baseline separation of Noratropine from other compounds, ensuring that quantification is not affected by their presence. abap.co.in
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of aqueous phosphate buffer (pH 2.5-3.0) and Acetonitrile |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 210 nm or 215 nm |
| Column Temperature | Maintained at 25°C - 50°C |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. scirp.org This technique utilizes columns packed with sub-2 µm particles, which allows for much faster analysis times without sacrificing separation efficiency. researchgate.net
In the analysis of Noratropine Hydrochloride as an impurity in atropine formulations, a validated UHPLC method can reduce the analysis time from over 40 minutes to as little as 8 minutes. researchgate.net This enhanced speed is achieved while simultaneously improving the resolution between atropine and its related impurities, including Noratropine, apoatropine, and tropic acid. scirp.orgresearchgate.net A typical UHPLC method employs a C18 column designed for high pressure (e.g., Waters Acquity UHPLC BEH C18, 1.7 µm) and a gradient elution. researchgate.net The mobile phase often consists of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., 0.1% phosphoric acid in 90% acetonitrile). researchgate.net The method's validation confirms its suitability for quality control, with defined limits of detection (LOD) and quantitation (LOQ). scirp.org
| Parameter | Reported Condition |
|---|---|
| Instrument | Waters Acquity UHPLC |
| Stationary Phase (Column) | BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% H3PO4 in Water |
| Mobile Phase B | 0.1% H3PO4 in 90% Acetonitrile / 10% Water |
| Elution | Gradient |
| Run Time | 8 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For tropane alkaloids like Noratropine, GC-MS analysis is feasible but presents specific challenges, primarily related to the thermal stability of the analytes. nih.govmdpi.comnih.gov
Direct analysis of tropane alkaloids can be problematic as high temperatures in the GC inlet (typically ≥270°C) can cause degradation, potentially leading to the compound being overlooked or misidentified. mdpi.comnih.govresearchgate.net Studies on the related compound atropine show that it undergoes thermal degradation through elimination of water or cleavage of its ester bond at elevated temperatures. mdpi.comnih.gov To mitigate this, the GC inlet temperature can be lowered to around 250°C, which reduces degradation to a level where detection and identification are possible. nih.gov
An alternative and often preferred approach is derivatization. nih.govresearchgate.net Noratropine can be converted to a more thermally stable and volatile trimethylsilyl (B98337) (TMS) derivative prior to injection. nih.gov This process improves the chromatographic properties of the analyte and prevents on-column degradation. nih.gov Following separation on a capillary column (e.g., HP-5MS), the mass spectrometer provides definitive identification based on the mass spectrum of the analyte or its derivative, which serves as a chemical fingerprint. nih.govnih.gov The method can achieve excellent linearity and detection limits in the nanogram-per-milliliter range, making it suitable for analyzing biological samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace-level quantification of Noratropine Hydrochloride in complex matrices, such as biological fluids. rsc.orgscispace.com The coupling of liquid chromatography with mass spectrometry provides exceptional sensitivity and specificity. rsc.orgresearchgate.net
The methodology is particularly valuable in metabolic studies, where Noratropine has been identified as a metabolite of atropine in rat feces and liver incubation mixtures. researchgate.net LC-MS/MS methods can achieve detection limits below 5 ng/mL. researchgate.net The analytical process typically begins with sample preparation, which may involve protein precipitation for plasma samples or solid-phase extraction (SPE) for urine to remove interferences. researchgate.netnih.gov
Chromatographic separation is performed using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent, both often containing an additive like formic acid to promote ionization. researchgate.net The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules like Noratropine. The mass spectrometer is operated in tandem (MS/MS) mode, often using selected reaction monitoring (SRM). In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This process provides a very high degree of specificity, minimizing the likelihood of interference from other components in the matrix. nih.gov
| Parameter | Typical Condition |
|---|---|
| Chromatography | Reversed-Phase HPLC or UHPLC |
| Stationary Phase (Column) | C18 (e.g., 75 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Quantification Mode | Selected Reaction Monitoring (SRM) |
Spectroscopic and Spectrometric Methods in Noratropine Research
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of Noratropine Hydrochloride. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic compounds, including Noratropine Hydrochloride. jchps.com It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to generate a detailed map of the molecular structure. slideshare.netuobasrah.edu.iq The use of NMR to confirm the structure of Noratropine Hydrochloride is a standard practice in its chemical characterization.
The process of structural elucidation involves several types of NMR experiments:
¹H NMR Spectroscopy : This experiment provides information about the different types of protons in the molecule. jchps.com The chemical shift of each signal indicates the electronic environment of the protons, while the signal's integration gives the relative number of protons of that type. The splitting pattern (multiplicity) reveals information about adjacent protons.
¹³C NMR Spectroscopy : This technique provides a spectrum showing a signal for each unique carbon atom in the structure. uobasrah.edu.iqresearchgate.net The chemical shifts help to identify the type of carbon (e.g., alkyl, aromatic, carbonyl).
2D NMR Spectroscopy : For complex molecules, two-dimensional NMR experiments are used to establish connectivity. core.ac.ukresearchgate.net Experiments like COSY (Correlation Spectroscopy) show which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons, which is crucial for piecing together the complete carbon skeleton and assigning the positions of functional groups. core.ac.uk
Beyond structural confirmation, NMR is also a valuable tool for purity assessment. By acquiring a quantitative ¹H NMR spectrum, the purity of a Noratropine Hydrochloride sample can be determined by comparing the integral of signals corresponding to the main compound against those of any detected impurities. This provides a direct measure of purity without the need for a reference standard for each impurity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Spectroscopic methods are fundamental tools for the identification and quantification of pharmaceutical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide structural and quantitative information, respectively, which is valuable in the analysis of Noratropine Hydrochloride.
Infrared (IR) Spectroscopy is primarily used for the qualitative identification of Noratropine Hydrochloride by identifying its functional groups. The IR spectrum displays absorption bands corresponding to the specific vibrational frequencies of the bonds within the molecule. researchgate.net While a specific reference spectrum for Noratropine Hydrochloride is not readily published in common literature, characteristic absorption bands can be predicted based on its molecular structure. These key structural features would produce distinct peaks in the IR spectrum.
Key Predicted IR Absorption Bands for Noratropine Hydrochloride
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3500-3200 (broad) |
| Secondary Amine Salt | N-H stretch | 2800-2300 |
| Ester Carbonyl | C=O stretch | ~1730 |
| Aromatic Ring | C=C stretch | 1600-1450 |
This table is predictive and based on standard functional group frequencies in infrared spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy is a quantitative technique used to determine the concentration of Noratropine Hydrochloride in a solution. The method is based on the principle that the molecule absorbs UV light due to its electronic transitions, particularly within the aromatic phenyl group. jddtonline.info The analysis involves measuring the absorbance of a solution at a specific wavelength, known as the wavelength of maximum absorbance (λmax), which for compounds containing a phenyl group typically occurs in the UV region. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
While specific UV spectral data for Noratropine Hydrochloride is not detailed in the provided search results, related compounds like Nortriptyline Hydrochloride show a linear relationship between absorbance and concentration in the range of 2-12 µg/mL. ijpras.com A similar linear range would be established for Noratropine Hydrochloride during method development.
Electrochemical Detection Methods for Noratropine in Research Settings
Electrochemical methods offer high sensitivity, rapid response times, and potential for miniaturization, making them attractive for the detection of electroactive compounds like Noratropine Hydrochloride. mdpi.comfrontiersin.org The secondary amine and hydroxyl groups in the Noratropine molecule are susceptible to electrochemical oxidation, which forms the basis for its detection.
Various voltammetric techniques can be employed, including:
Cyclic Voltammetry (CV): Used to study the redox behavior of the molecule and determine the oxidation potential.
Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis, offering lower detection limits by minimizing background current. frontiersin.org
Linear Sweep Voltammetry (LSV): Measures the current as the potential is linearly scanned, often used for quantitative determinations. nih.gov
The development of an electrochemical sensor for Noratropine would typically involve modifying an electrode surface (e.g., glassy carbon electrode) to enhance sensitivity and selectivity. nih.gov Nanomaterials, such as gold nanoparticles or carbon nanotubes, can be incorporated to increase the electrode's surface area and electrocatalytic activity, thereby amplifying the electrochemical signal. frontiersin.org While specific studies on Noratropine are limited, the principles are well-established for other pharmaceutical compounds and neurotransmitters. frontiersin.orgnih.gov The method would be optimized for parameters like pH, scan rate, and electrode material to achieve the best analytical performance.
Sample Preparation Strategies for Complex Biological and Synthetic Research Matrices
Effective sample preparation is a critical step to isolate Noratropine Hydrochloride from interfering components in complex matrices such as biological fluids (plasma, urine) or synthetic reaction mixtures. ijpsjournal.comnih.gov The goal is to remove substances like proteins, lipids, and salts that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov
Common sample preparation techniques include:
Protein Precipitation (PP): This is a straightforward method for removing proteins from biological samples like plasma or serum. ijisrt.com It involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid, to the sample. The proteins are denatured and precipitate out of the solution, and after centrifugation, the supernatant containing the analyte can be collected for analysis. ijpsjournal.comijisrt.com
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijpsjournal.com By adjusting the pH of the aqueous phase, the charge state of Noratropine can be manipulated to favor its partitioning into the organic layer, thereby separating it from water-soluble interferences.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent material packed in a cartridge to isolate analytes from a liquid sample. ijisrt.com The choice of sorbent depends on the properties of the analyte and the matrix. For Noratropine, a reverse-phase (e.g., C18) or ion-exchange sorbent could be used. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of solvent. americanpharmaceuticalreview.com
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation | Protein denaturation and removal | Fast, simple, inexpensive | Non-selective, risk of analyte co-precipitation |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids | High recovery, good clean-up | Labor-intensive, requires large solvent volumes |
Method Validation Parameters for Research-Grade Assays (e.g., Precision, Accuracy, Linearity, Limits of Detection/Quantification)
Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. demarcheiso17025.comnih.gov For research-grade assays of Noratropine Hydrochloride, validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). demarcheiso17025.com The key validation parameters are:
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (short-term) and intermediate precision (within-laboratory variations). demarcheiso17025.com For assay validation, an RSD of not more than 2.0% is often required. pharmaguideline.com
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure Noratropine is added to a sample matrix (spiking), and the percentage of the analyte recovered by the assay is calculated. Standard acceptance criteria for recovery are often within 98-102%.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution. The results are plotted as signal versus concentration, and the linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999. ijpras.comdemarcheiso17025.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scirp.org
In a validated Ultra High-Performance Liquid Chromatography (UHPLC) method for atropine and its impurities, including noratropine, the following performance characteristics were established: scirp.orgscirp.org
Example Method Validation Data for a Noratropine-Related Assay
| Parameter | Result |
|---|---|
| Linearity Range | 50 µg/mL to 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3.9 µg/mL |
| Limit of Quantification (LOQ) | 13.1 µg/mL |
Data from a validated UHPLC method for atropine and its impurities, including noratropine. scirp.orgscirp.org
Preclinical Pharmacological Investigations in in Vitro and Ex Vivo Models
Cellular and Subcellular Studies of Noratropine's Mechanistic Effects
Cellular and subcellular studies are fundamental in elucidating the precise mechanism of action of a pharmacological agent. These investigations typically involve the use of cultured cell lines that are genetically modified to express specific receptor subtypes, allowing for a detailed analysis of drug-receptor interactions and the subsequent cellular responses.
The scientific literature lacks specific studies that have investigated the binding affinities or functional antagonism of Noratropine (B1679849) Hydrochloride in cell lines engineered to express individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5). Such studies would be crucial for determining the receptor subtype selectivity of Noratropine. Typically, these investigations would yield data such as the equilibrium dissociation constant (Ki) from radioligand binding assays or functional antagonist potency (pA2) from cellular functional assays. Without these studies, a detailed understanding of Noratropine's interaction with each muscarinic receptor subtype remains elusive.
Table 1: Hypothetical Data Table for Noratropine Hydrochloride Binding Affinities (Ki) at Muscarinic Receptor Subtypes (Note: This table is for illustrative purposes only, as no specific data was found in the literature.)
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Prolonged exposure to an antagonist can sometimes influence receptor trafficking, such as internalization (the process of receptors being drawn into the cell) and downstream signaling pathways that are activated upon receptor binding. Key downstream signaling pathways for muscarinic receptors include the inhibition of adenylyl cyclase (leading to decreased cyclic AMP levels) and the stimulation of phospholipase C (resulting in increased inositol (B14025) phosphates and intracellular calcium). There are no available studies that have specifically examined the effects of Noratropine Hydrochloride on these processes.
Organ Bath Studies with Isolated Animal Tissues
Organ bath studies are a cornerstone of classical pharmacology, providing valuable insights into the physiological effects of a compound on intact tissues. These ex vivo preparations allow for the assessment of tissue-level responses, such as muscle contraction or relaxation, in a controlled environment.
Isolated preparations of gastrointestinal smooth muscle, such as the guinea pig ileum, are standard models for characterizing the activity of muscarinic receptor antagonists. In these experiments, the ability of an antagonist to inhibit contractions induced by a muscarinic agonist (e.g., acetylcholine (B1216132) or carbachol) is quantified. This allows for the determination of the antagonist's potency, often expressed as a pA2 value derived from a Schild plot. Despite the suitability of this model, there are no published studies that specifically report the effects of Noratropine Hydrochloride on isolated gastrointestinal smooth muscle preparations.
Table 2: Illustrative Data from a Hypothetical Organ Bath Study on Guinea Pig Ileum (Note: This table is for illustrative purposes only, as no specific data was found in the literature.)
| Agonist | Antagonist | Tissue Preparation | pA2 Value | Schild Slope |
|---|---|---|---|---|
| Carbachol | Noratropine Hydrochloride | Guinea Pig Ileum | Data not available | Data not available |
The effects of muscarinic antagonists on the cardiovascular system are typically investigated using isolated heart preparations (e.g., Langendorff-perfused heart) or isolated atrial muscle strips. These studies can reveal effects on heart rate (chronotropy), force of contraction (inotropy), and electrical conduction. While atropine (B194438) is known to exert significant effects on the heart, there is a lack of specific research detailing the electrophysiological and contractile effects of Noratropine Hydrochloride in isolated cardiac tissues.
Isolated tracheal or bronchial ring preparations are used to study the effects of drugs on airway smooth muscle tone. Muscarinic antagonists are expected to relax pre-contracted airway smooth muscle. However, no specific studies have been published that investigate the relaxant effects of Noratropine Hydrochloride on isolated bronchial smooth muscle. Such studies would be necessary to characterize its potential utility in respiratory pharmacology.
Neuropharmacological Research in Brain Slices and Synaptosomes
Brain slices and synaptosomes are critical ex vivo and in vitro models for studying the effects of compounds on neuronal communication. mdpi.com Brain slices maintain the complex cellular architecture of the brain, allowing for the study of synaptic transmission and plasticity in an intact circuit. aesnet.org Synaptosomes, which are isolated presynaptic terminals, provide a more focused model to investigate the mechanisms of neurotransmitter release and reuptake directly. mdpi.comthermofisher.com However, specific studies applying these models to investigate Noratropine Hydrochloride are not found in the current body of scientific literature.
Modulation of Neurotransmitter Release and Reuptake
The process of neurotransmitter release from presynaptic terminals and its subsequent reuptake are fundamental to synaptic transmission. semanticscholar.orgkhanacademy.org In vitro models using synaptosomes are standard for examining how pharmacological agents might interfere with these processes for various neurotransmitters, such as glutamate, GABA, norepinephrine, and dopamine. semanticscholar.orgnih.gov While the parent compound, atropine, is known for its effects on the cholinergic system, there is no specific published data detailing whether Noratropine Hydrochloride modulates the release or reuptake of these or other key neurotransmitters.
Synaptic Plasticity and Neuronal Excitability Studies
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cellular basis for learning and memory. nih.gov Studies in brain slices are often used to assess a compound's effect on phenomena like long-term potentiation (LTP). nih.gov Neuronal excitability, typically measured using techniques like patch-clamp electrophysiology, determines how likely a neuron is to fire an action potential. mdpi.com Research into the potential effects of Noratropine Hydrochloride on these critical measures of neuronal function has not been reported. Therefore, no data exists to populate tables on its influence on synaptic strength or neuronal firing properties.
Enzymatic Assays for Potential Off-Target Enzyme Inhibition or Activation
Enzymatic assays are crucial in preclinical drug development to identify a compound's potential to inhibit or activate enzymes, which can lead to drug-drug interactions or off-target effects. nih.govnih.gov The cytochrome P450 (CYP) family of enzymes is a primary focus of such investigations due to its central role in drug metabolism. labcorp.comcriver.com A comprehensive search of pharmacological databases and scientific journals yielded no studies that have evaluated Noratropine Hydrochloride for its inhibitory or activating potential against a panel of common metabolic enzymes or other relevant off-target enzymes.
The following table would typically present data on the half-maximal inhibitory concentration (IC₅₀) of a compound against various enzymes. However, due to the absence of research, this data is not available for Noratropine Hydrochloride.
Table 1: Illustrative Data Table for Off-Target Enzyme Inhibition (Data Not Available)
| Enzyme | Assay Type | IC₅₀ (µM) | Effect |
|---|---|---|---|
| Cytochrome P450 1A2 (CYP1A2) | Fluorometric | Data Not Available | Data Not Available |
| Cytochrome P450 2C9 (CYP2C9) | Fluorometric | Data Not Available | Data Not Available |
| Cytochrome P450 2D6 (CYP2D6) | Fluorometric | Data Not Available | Data Not Available |
| Cytochrome P450 3A4 (CYP3A4) | Fluorometric | Data Not Available | Data Not Available |
| Monoamine Oxidase A (MAO-A) | Radiometric | Data Not Available | Data Not Available |
| Acetylcholinesterase (AChE) | Colorimetric | Data Not Available | Data Not Available |
Advanced Research Applications and Methodological Innovations
Radiosynthesis of Labeled Noratropine (B1679849) for Receptor Autoradiography and Tracing Studies
The development of radiolabeled ligands is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which are instrumental in studying neurodegenerative disorders by targeting specific receptor subtypes. While direct radiosynthesis protocols for noratropine are not extensively detailed in publicly available literature, the synthesis of radiolabeled nortropane derivatives provides a strong basis for its potential application in this area.
For instance, novel nortropane derivatives have been synthesized as potential radiotracers for muscarinic M2 receptors, highlighting the utility of the nortropane scaffold in developing imaging agents. nih.gov The process typically involves labeling with radionuclides like Carbon-11 ([11C]) or Fluorine-18 ([18F]). The synthesis of [11C]-labeled compounds often involves the methylation of a precursor with [11C]CH3I or [11C]CH3OTf. nih.gov In the case of noratropine, which lacks the N-methyl group of atropine (B194438), it could theoretically be radiolabeled via N-[11C]methylation of a suitable precursor.
The development of [18F]-labeled radiotracers for neuroreceptor imaging is another significant area. nih.gov For nortropane-based compounds, radiofluorination can be achieved through nucleophilic substitution reactions. Although a specific radiosynthesis for [18F]fluoronoratropine is not readily found, the synthesis of related compounds like [18F]-Norfallypride has been documented. nih.gov
Once radiolabeled, these noratropine analogs could be used in receptor autoradiography to map the distribution and density of muscarinic receptors in brain tissue slices with high resolution. This technique allows for the visualization of receptor populations in specific brain regions, providing valuable insights into the neurobiological basis of various neurological and psychiatric disorders.
Table 1: Potential Radionuclides and Labeling Strategies for Noratropine
| Radionuclide | Half-life | Common Labeling Precursor | Potential Labeling Strategy for Noratropine |
| Carbon-11 ([11C]) | 20.4 min | [11C]CH₃I or [11C]CH₃OTf | N-[11C]methylation of a suitable precursor |
| Fluorine-18 ([18F]) | 109.8 min | [18F]F⁻ | Nucleophilic substitution on a precursor with a good leaving group |
| Iodine-123 ([123I]) | 13.2 hours | Na[123I] | Iodination of an activated aromatic ring on a noratropine derivative |
Utilization of Noratropine as a Chemical Tool for Muscarinic Receptor Probe Development
Noratropine's core structure, the nortropane ring, is a key pharmacophore in many muscarinic receptor antagonists. mdpi.com This makes noratropine and its derivatives valuable tools in the development of novel probes to study muscarinic receptor function and for the design of new therapeutic agents.
Structure-activity relationship (SAR) studies of atropine analogues have provided insights into the molecular requirements for binding to muscarinic receptors. nih.gov By modifying the structure of noratropine, researchers can explore how different functional groups influence binding affinity and selectivity for the various muscarinic receptor subtypes (M1-M5). For example, the synthesis of a new series of N,N'-disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives, which are analogues of atropine, has been described to evaluate their antimuscarinic potency. nih.gov Such studies are crucial for developing subtype-selective antagonists, which can help to minimize the side effects associated with non-selective muscarinic blockers like atropine.
The development of muscarinic receptor probes from the noratropine scaffold allows for the investigation of receptor pharmacology in various physiological and pathological contexts. These chemical tools can be used in competitive binding assays to determine the affinity of new drug candidates or to characterize the binding sites of unclassified ligands.
Table 2: Key Structural Features of Noratropine for Probe Development
| Structural Feature | Role in Muscarinic Receptor Interaction | Potential for Modification |
| Nortropane skeleton | Provides the rigid bicyclic core for receptor binding. | Can be modified to alter stereochemistry and rigidity. |
| Secondary amine | Allows for N-substitution to modulate potency and selectivity. | Can be alkylated or acylated with various functional groups. |
| Ester linkage | Important for interaction with the receptor's active site. | Can be replaced with other functional groups to alter stability and binding. |
| Phenylacetic acid moiety | Contributes to the binding affinity through hydrophobic and aromatic interactions. | Can be substituted to explore SAR and improve selectivity. |
Development of Noratropine-Based Fluorescent Probes for Live-Cell Imaging
Fluorescent probes are indispensable tools for visualizing and studying cellular processes in real-time. nih.gov The development of fluorescent probes based on the noratropine scaffold would enable the direct visualization of muscarinic receptor dynamics in living cells. While the literature on noratropine-based fluorescent probes is sparse, the general principles of fluorescent probe design can be applied.
A noratropine-based fluorescent probe would typically consist of the noratropine moiety, which provides the binding affinity and selectivity for muscarinic receptors, a linker, and a fluorophore. The choice of fluorophore is critical and depends on the specific application, with factors such as brightness, photostability, and spectral properties being important considerations. nih.gov
The synthesis of such a probe would involve the chemical conjugation of a suitable fluorophore to the noratropine molecule. nih.gov The secondary amine of noratropine provides a convenient handle for such modifications. Once developed, these probes could be used in various fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, to study receptor trafficking, internalization, and interactions with other proteins in living cells. This would provide a deeper understanding of the cellular mechanisms underlying cholinergic signaling.
Proteomic and Genomic Approaches to Elucidate Cellular Responses to Noratropine
Proteomic and genomic approaches offer powerful tools to investigate the global cellular responses to drug treatment. uni-tuebingen.de While specific studies on the proteomic and genomic effects of noratropine are not widely reported, research on the closely related compound atropine provides a framework for how such studies could be conducted and the types of insights they might yield.
A transcriptomic analysis of the effects of atropine on scleral fibroblasts was conducted to identify differentially expressed genes and microRNA regulations. nih.govnih.gov This study revealed that atropine treatment led to changes in the expression of genes involved in extracellular matrix remodeling and cell differentiation. nih.govnih.gov A similar approach could be applied to noratropine to understand its specific effects on gene expression in various cell types, such as neurons or smooth muscle cells. Such studies could identify novel targets and pathways regulated by noratropine.
Proteomic studies, using techniques like mass spectrometry, could be employed to identify changes in the protein expression profile of cells treated with noratropine. This could reveal alterations in signaling pathways, protein-protein interactions, and post-translational modifications that are induced by the compound. For example, a quantitative proteomics approach was used to study the proteome dynamics in human iPSC-derived neurons during their development, identifying thousands of proteins with changed expression profiles. elifesciences.org Applying such a methodology to noratropine-treated neuronal cells could provide a comprehensive understanding of its molecular mechanisms of action.
Application in Biosynthesis Pathway Elucidation of Tropane (B1204802) Alkaloids
Noratropine, as a demethylated tropane alkaloid, is of significant interest in studies aimed at elucidating the biosynthetic pathways of this important class of secondary metabolites. wikipedia.org The tropane ring system is the core structure of a wide range of alkaloids with significant pharmacological properties. mdpi.com
Isotopically labeled compounds are frequently used as tracers to map out metabolic pathways. nih.gov For instance, the use of 13C-labeled precursors has been instrumental in distinguishing the biosynthetic pathways of nicotine (B1678760) and tropine (B42219). nih.gov Similarly, the metabolism of littorine (B1216117) and hyoscyamine (B1674123) has been investigated using 13C-labeling in Datura innoxia hairy roots, which led to the identification of norlittorine and norhyoscyamine (B1207562) as products. researchgate.net
In this context, isotopically labeled noratropine (e.g., with 13C, 14C, or 15N) could be synthesized and fed to tropane alkaloid-producing plants or cell cultures. By tracing the metabolic fate of the labeled noratropine, researchers could determine if it serves as a precursor or an intermediate in the biosynthesis of other tropane alkaloids, such as scopolamine. Such studies would provide valuable information on the enzymatic steps involved in the N-demethylation and N-methylation reactions within the tropane alkaloid biosynthetic network.
Future Research Directions and Emerging Paradigms for Noratropine Hydrochloride
Exploration of Novel Biological Targets Beyond Muscarinic Receptors
The pharmacological activity of noratropine (B1679849) is primarily understood in the context of its antagonism at muscarinic acetylcholine (B1216132) receptors, a trait it shares with atropine (B194438). nih.govncats.iomdpi.com While atropine itself is relatively selective for muscarinic receptors with low potency at nicotinic receptors, it does not significantly distinguish between the M1-M5 muscarinic subtypes. ncats.iomdpi.com Future research must venture beyond these established targets to build a comprehensive biological profile of noratropine.
Prospective research should focus on:
Screening against other G-Protein Coupled Receptors (GPCRs): Given the structural similarities to a vast array of alkaloids with diverse activities, high-throughput screening of noratropine against a broad panel of GPCRs is a logical next step. This could uncover unexpected affinities and lead to novel therapeutic applications.
Investigating Ion Channel Interactions: Many alkaloids modulate the activity of various ion channels. A systematic investigation into noratropine's effects on voltage-gated and ligand-gated ion channels could reveal new mechanisms of action relevant to neurology and cardiology.
Exploring Orphan Receptors: The human genome contains numerous "orphan" receptors whose endogenous ligands and functions remain unknown. De-orphanizing these receptors using compounds like noratropine could illuminate new biological pathways and identify first-in-class drug targets.
Currently, there is a significant gap in the literature regarding the non-muscarinic interactions of noratropine. This lack of data represents a substantial opportunity for discovery, potentially repositioning noratropine for indications entirely different from those of atropine.
Application of Systems Biology and Network Pharmacology to Noratropine Research
Systems biology and network pharmacology offer powerful computational frameworks to understand the complex interactions of a chemical compound within a biological system. nih.govresearchgate.net These approaches move beyond the "one-drug, one-target" model to embrace the reality that most molecules interact with multiple targets, influencing a complex network of pathways. nih.govfrontiersin.org
Network Pharmacology can be applied to:
Construct compound-target-disease networks to visualize and predict the polypharmacological profile of noratropine. nih.govfrontiersin.org
Identify potential new therapeutic uses (drug repurposing) by analyzing the overlap between noratropine's target network and the molecular networks of various diseases. nih.gov
Elucidate the mechanisms of action by mapping how the perturbation of multiple targets by noratropine affects broader signaling and metabolic pathways. nih.gov
Systems Biology integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to create predictive models of cellular and organismal responses. researchgate.netopenaccessjournals.com In noratropine research, this could involve:
Analyzing the transcriptomic and proteomic changes in cells or tissues exposed to noratropine to generate hypotheses about its molecular mechanisms.
Developing in silico models to simulate the effects of noratropine on tropane (B1204802) alkaloid biosynthetic pathways, potentially identifying bottlenecks and strategies for optimizing production in engineered organisms. openaccessjournals.com
Using metabolomics to track the formation of noratropine from atropine and its subsequent metabolic fate in real-time. ajprd.com
By combining these computational and data-intensive approaches, researchers can build a holistic understanding of noratropine's biological role, from its influence on gene expression to its systemic effects. frontiersin.org
Integration of Artificial Intelligence and Machine Learning in Noratropine Discovery and Characterization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical analysis. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. plos.org
For noratropine, AI and ML can be pivotal in several areas:
Biosynthesis and Discovery: ML algorithms, such as neural networks and support vector machines, can be trained on genomic and transcriptomic data to discover novel enzymes and transporters involved in tropane alkaloid biosynthesis. researchgate.netnih.gov This could lead to engineered microbial systems for more efficient production of noratropine precursors. researchgate.net
Pharmacological Prediction: AI models can predict the biological activity and potential targets of noratropine based on its chemical structure. ajprd.comnih.gov This can guide experimental work by prioritizing the most promising avenues for investigation and accelerating the discovery of new applications. nih.gov
Advanced Characterization: ML can be coupled with analytical techniques to enhance the characterization of noratropine. For instance, the TRALSPEC-AI project aims to use ML to analyze vibrational spectroscopy data for the real-time detection and quantification of tropane alkaloids in food matrices. ukri.org Similar models could be developed for quality control in pharmaceutical manufacturing.
| Application Area | Specific AI/ML Technique | Potential Impact on Noratropine Research | Supporting Findings |
| Biosynthesis | Neural Networks, Support Vector Machines | Discovery of novel enzymes and transporters in tropane alkaloid pathways. researchgate.netnih.gov | ML models have successfully identified missing enzymes and transporters for plant alkaloids. researchgate.netnih.gov |
| Pharmacology | Deep Learning, QSAR Models | Prediction of novel biological targets and structure-activity relationships. plos.orgnih.gov | AI is increasingly used to predict drug-target interactions and repurpose existing drugs. ajprd.comnih.gov |
| Characterization | Predictive Modeling with Spectroscopy | Development of rapid, real-time methods for quantifying noratropine in complex samples. ukri.org | AI coupled with infrared spectroscopy is being developed for detecting tropane alkaloid contamination. ukri.org |
Role of Noratropine in Green Chemistry Syntheses of Related Tropane Alkaloids
Noratropine is a valuable intermediate for the semi-synthesis of important pharmaceutical products, such as the bronchodilator ipratropium (B1672105) bromide. rsc.orgrsc.org The N-demethylation of atropine to produce noratropine is a key synthetic step, and recent research has focused on developing environmentally friendly "green chemistry" approaches for this transformation. rsc.org
Traditional methods for N-demethylation often rely on toxic solvents like chloroform (B151607) and hazardous oxidizing agents. rsc.orgrsc.org Green chemistry seeks to replace these with safer, more efficient, and sustainable alternatives. Two prominent green methods for noratropine synthesis have emerged:
Electrochemical Synthesis: This method uses electrochemical oxidation to achieve the N-demethylation of atropine. It proceeds in a single step at room temperature, often in aqueous ethanol (B145695) or methanol (B129727) mixtures, and avoids the need for metal catalysts or harsh chemical oxidants. rsc.orgrsc.orgrsc.org Mechanistic studies show the reaction proceeds via an iminium intermediate. rsc.orgrsc.org
Biomimetic Catalysis: This approach uses iron-based catalysts, such as Fe(III)–TAML (tetra-amido macrocyclic ligand), in combination with hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.netmonash.edu The reaction can be performed in a one-pot process, yielding noratropine in good yields without requiring chromatographic purification. researchgate.net
| Synthesis Method | Key Features | Advantages | Research Findings |
| Electrochemical N-demethylation | Uses a porous glassy carbon electrode; performed in ethanol/water or methanol/water. rsc.orgrsc.org | One-step process; avoids toxic solvents (e.g., chloroform), hazardous oxidants (e.g., m-CPBA, H₂O₂), and metal catalysts. rsc.orgrsc.org | Achieves high yield and purity at the gram scale without chromatographic purification. rsc.orgrsc.org |
| Fe(III)-TAML Catalysis | Employs an iron-based catalyst with H₂O₂ as the oxidant in an alcohol co-solvent. researchgate.netmonash.edu | One-pot reaction; good yields; avoids chromatography; biomimetic pathway. monash.eduresearchgate.net | Reaction selectivity can be influenced by factors like the alcohol co-solvent and rate of H₂O₂ addition. researchgate.netmonash.edu |
Future research in this area will likely focus on optimizing these green methods for industrial-scale production and exploring noratropine as a versatile platform molecule for the synthesis of a wider library of tropane alkaloid derivatives.
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
Understanding the chemical behavior and biological interactions of noratropine requires analytical tools that can provide detailed information in real-time and within complex environments. Advanced spectroscopic and imaging techniques are essential for achieving this. espublisher.comsetu.ie
Future studies can leverage the following technologies:
Hyphenated Spectroscopic Techniques: Combining separation methods like High-Performance Liquid Chromatography (HPLC) with powerful detectors like tandem Mass Spectrometry (MS/MS) is crucial for the accurate identification and quantification of noratropine and its metabolites in biological samples. mdpi.com The integration of multiple spectroscopic methods, such as MS-NMR, can provide complementary data for unambiguous structural elucidation. solubilityofthings.com
Real-Time Mechanistic Probes: Techniques like electrochemiluminescence (ECL) can be used to study the electrochemical reactions of tropane alkaloids in real-time. Studies on atropine have used ECL to elucidate the N-dealkylation mechanism that produces noratropine and formaldehyde (B43269). acs.org This provides direct insight into the reaction dynamics.
Imaging Mass Spectrometry: Techniques such as laser ablation direct analysis in real-time (DART) imaging mass spectrometry can map the spatial distribution of alkaloids and their metabolites within plant tissues. fao.org This could be applied to visualize the biosynthesis and transport of noratropine precursors in plants or to study the distribution of administered noratropine in animal tissues, providing critical pharmacokinetic information at a microscopic level. nih.gov
| Technique | Application to Noratropine Research | Type of Information Provided |
| HPLC-MS/MS | Quantification and identification in biological fluids and food matrices. mdpi.com | Concentration, metabolic profiling, purity analysis. |
| Electrochemiluminescence (ECL) | Real-time study of the N-demethylation reaction from atropine. acs.org | Reaction kinetics, mechanistic pathway elucidation. |
| Imaging Mass Spectrometry | Spatial mapping of noratropine and related alkaloids in tissues. fao.orgnih.gov | Localization, distribution, pharmacokinetic mapping. |
| NMR Spectroscopy | Unambiguous structural confirmation of noratropine and its derivatives. setu.iemdpi.com | Molecular structure, functional groups, stereochemistry. |
By employing these advanced analytical tools, researchers can move beyond static measurements to a dynamic understanding of how noratropine is formed, how it interacts with biological systems, and where it localizes, painting a complete picture of its chemical life cycle.
Q & A
Q. What are the key structural characteristics and synthetic pathways for Noratropine Hydrochloride?
Noratropine Hydrochloride (CAS 16839-98-8) is a tropane alkaloid derivative with the molecular formula C₁₆H₂₁NO₃·HCl and a molecular weight of 275.34 g/mol . Structurally, it is a nor-derivative of atropine, lacking the N-methyl group of the parent compound. Synthesis typically involves demethylation of atropine or its analogs, followed by hydrochloride salt formation. Validation of purity requires analytical techniques such as thin-layer chromatography (TLC) using a mobile phase of cyclohexane:methanol:diethylamine (8:1:1) to resolve impurities . Structural confirmation should include NMR and mass spectrometry to verify the absence of methyl groups at the nitrogen position .
Q. What analytical methods are recommended for quantifying Noratropine Hydrochloride in research samples?
- Chromatographic Techniques :
- HPLC : Use a C18 column (250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm. A gradient elution of acetonitrile and phosphate buffer (pH 3.0) achieves baseline separation of Noratropine from degradation products .
- TLC : Spot samples on silica gel plates and develop with cyclohexane:methanol:diethylamine (8:1:1). Quantify impurities by comparing spot intensities against a diluted standard (limit: ≤0.5%) .
- Titrimetric Assay : Dissolve ~0.5 g of dried Noratropine Hydrochloride in acetic acid and titrate with 0.1 M perchloric acid using potentiometric detection. Each mL of titrant corresponds to 29.98 mg of Noratropine Hydrochloride .
Q. What safety protocols should be followed when handling Noratropine Hydrochloride in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and lab coats. Avoid skin/eye contact due to potential irritation .
- Ventilation : Conduct experiments in well-ventilated areas or fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Collect solid residues using inert absorbents and dispose of as hazardous waste. Avoid flushing into waterways .
- Storage : Keep in tightly sealed, light-resistant containers at controlled room temperature (15–25°C) .
Advanced Research Questions
Q. How can researchers assess the stability of Noratropine Hydrochloride under varying pH and temperature conditions?
Q. What strategies are effective for impurity profiling and resolving data contradictions in Noratropine Hydrochloride batches?
- Impurity Identification :
- Data Reconciliation :
Q. How can researchers optimize pharmacokinetic studies of Noratropine Hydrochloride in preclinical models?
- Sample Preparation :
- Method Validation :
Q. What advanced methodologies are used to study Noratropine Hydrochloride’s interaction with biological targets?
- Receptor Binding Assays :
- Conduct radioligand displacement studies on muscarinic acetylcholine receptors (mAChRs) using [³H]-N-methylscopolamine. Calculate IC₅₀ values via nonlinear regression .
- Molecular Dynamics Simulations :
- Model Noratropine’s binding to mAChR subtypes (M1–M5) using software like GROMACS. Analyze hydrogen bonding and hydrophobic interactions to explain selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
